molecular formula C11H12F3NO2 B11943256 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

Cat. No.: B11943256
M. Wt: 247.21 g/mol
InChI Key: GXTLLKATDGKTSM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate (CAS: 200876-86-4; molecular weight: 247.21) is a carbamate derivative featuring a trifluoroethyl group and a 2,5-dimethylphenyl substituent. This compound is of interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by the trifluoroethyl moiety and the steric/electronic effects of the dimethylphenyl group .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C11H12F3NO2/c1-7-3-4-8(2)9(5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

GXTLLKATDGKTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,5-dimethylphenyl isocyanate+2,2,2-trifluoroethanol2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate\text{2,5-dimethylphenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate} 2,5-dimethylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoroethyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylphenyl group may contribute to binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring critically influence the compound’s properties. Key analogs include:

Compound Name CAS Substituents Molecular Weight Key Properties/Activities Reference
2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate 200876-86-4 2,5-dimethylphenyl 247.21 Not explicitly reported; inferred high lipophilicity
2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate 1087788-93-9 2,5-difluorophenyl 255.14 Higher polarity due to fluorine substituents
2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate 1087788-64-4 2-methylphenyl 233.19 Reduced steric hindrance compared to dimethyl analogs
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl Photosynthesis inhibition (IC50 ~10 µM)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 2,5-dimethylphenyl group in the target compound provides electron-donating effects, which may enhance lipophilicity and metabolic stability compared to electron-withdrawing substituents (e.g., 2,5-difluorophenyl) .
  • Substituent Position : Ortho/para-substituted analogs (e.g., 2,5-dimethylphenyl) exhibit distinct steric and electronic profiles compared to meta-substituted derivatives (e.g., 3,5-dimethylphenyl). For instance, N-(3,5-dimethylphenyl)-carboxamides demonstrate potent photosynthesis-inhibiting activity (IC50 ~10 µM), suggesting that meta-substitution optimizes interactions with biological targets like photosystem II .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Meta-substituted trichloro-acetamides (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) exhibit complex crystal structures with multiple molecules per asymmetric unit, influenced by electron-withdrawing groups. In contrast, the target compound’s 2,5-dimethylphenyl group—with electron-donating methyl substituents—may lead to simpler packing motifs .

Biological Activity

2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a carbamate functional group and a trifluoroethyl moiety which enhances its lipophilicity, making it suitable for interaction with biological membranes. The molecular formula is C12H12F3NO2C_{12}H_{12}F_3NO_2, and it has a molecular weight of approximately 287.161 g/mol.

The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors influencing cellular signaling pathways.

The trifluoroethyl group is believed to enhance the compound's ability to penetrate cellular membranes, allowing for effective interaction with intracellular targets.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

  • Cell Proliferation Inhibition : It has shown significant inhibitory effects on various cancer cell lines. For instance, in vitro tests demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity : The compound exhibited a 19-fold greater effect on cancerous cells compared to non-cancerous cells (MCF10A), indicating a promising therapeutic window .

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial enzymes or receptors, potentially disrupting their function.

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate:

  • In Vivo Studies : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound inhibited lung metastasis more effectively than known agents like TAE226 .
  • Mechanistic Studies : Research indicated that the compound could induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins such as EGFR .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
AnticancerInhibition of MDA-MB-231 cell growth0.126 μM
AntimicrobialPotential enzyme inhibitionNot quantified
Receptor BindingInteraction with EGFRNot quantified

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